Bis(nonylphenyl)amine
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Overview
Description
Bis(nonylphenyl)amine, also known as dinonyldiphenylamine, is an organic compound with the molecular formula C₃₀H₄₇N. It is a type of alkylated diphenylamine, where two nonyl groups are attached to the phenyl rings. This compound is widely used as an antioxidant in various industrial applications due to its ability to inhibit oxidation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(nonylphenyl)amine is typically synthesized through the alkylation of diphenylamine with nonene. The reaction involves the use of a catalyst, such as an acid or a base, to facilitate the addition of nonyl groups to the phenyl rings of diphenylamine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation processes. The reaction is conducted in reactors where diphenylamine and nonene are mixed in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(nonylphenyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions where the nonyl groups are replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Catalysts like Lewis acids (e.g., aluminum chloride) are often employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl-substituted diphenylamines.
Scientific Research Applications
Bis(nonylphenyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential effects on biological systems, including its role as an antioxidant.
Medicine: Investigated for its potential therapeutic applications due to its antioxidant properties.
Industry: Widely used in lubricants, fuels, and other industrial products to enhance their stability and performance.
Mechanism of Action
The primary mechanism by which bis(nonylphenyl)amine exerts its effects is through its antioxidant activity. It inhibits oxidation processes by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets and pathways involved include the stabilization of free radicals and the prevention of chain reactions that lead to oxidation.
Comparison with Similar Compounds
Similar Compounds
Nonylated diphenylamine: Similar structure but with different alkyl groups.
2,6-di-tert-butylphenol: Another antioxidant with a different structure but similar function.
Uniqueness
Bis(nonylphenyl)amine is unique due to its specific structure, which provides it with high thermal stability and effectiveness as an antioxidant. Its ability to inhibit oxidation processes makes it particularly valuable in applications where long-term stability is required.
Properties
CAS No. |
52033-71-3 |
---|---|
Molecular Formula |
C30H47N |
Molecular Weight |
421.7 g/mol |
IUPAC Name |
2-nonyl-N-(2-nonylphenyl)aniline |
InChI |
InChI=1S/C30H47N/c1-3-5-7-9-11-13-15-21-27-23-17-19-25-29(27)31-30-26-20-18-24-28(30)22-16-14-12-10-8-6-4-2/h17-20,23-26,31H,3-16,21-22H2,1-2H3 |
InChI Key |
DMLQDPIAVJTTKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1NC2=CC=CC=C2CCCCCCCCC |
Origin of Product |
United States |
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